molecular formula C15H28O4 B073806 Dihexyl Malonate CAS No. 1431-37-4

Dihexyl Malonate

Cat. No.: B073806
CAS No.: 1431-37-4
M. Wt: 272.38 g/mol
InChI Key: MQXAJNXSULJYCY-UHFFFAOYSA-N
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Description

Dihexyl Malonate is an organic compound belonging to the class of malonic esters. It is characterized by the presence of two hexyl groups attached to the malonate moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl Malonate can be synthesized through the esterification of malonic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

Malonic Acid+2HexanolDihexyl Malonate+Water\text{Malonic Acid} + 2 \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Malonic Acid+2Hexanol→Dihexyl Malonate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where malonic acid and hexanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dihexyl Malonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to malonic acid and hexanol.

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base like sodium ethoxide.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form hexyl acetate and carbon dioxide.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Alkylation: Alkyl halides and sodium ethoxide.

    Decarboxylation: Heating in the presence of a catalyst.

Major Products

    Hydrolysis: Malonic acid and hexanol.

    Alkylation: Alpha-alkylated malonates.

    Decarboxylation: Hexyl acetate and carbon dioxide.

Scientific Research Applications

Dihexyl Malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted acetic acids and other derivatives.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dihexyl Malonate in chemical reactions involves the formation of enolate ions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl Malonate
  • Dimethyl Malonate
  • Diisopropyl Malonate

Comparison

Dihexyl Malonate is unique due to its longer alkyl chains compared to other malonates like Diethyl Malonate and Dimethyl Malonate. This difference in alkyl chain length can influence the compound’s solubility, reactivity, and applications. For instance, this compound may exhibit different physical properties and reactivity patterns due to the steric effects of the hexyl groups.

Properties

IUPAC Name

dihexyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXAJNXSULJYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431505
Record name Dihexyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431-37-4
Record name Dihexyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 1,3-dihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihexyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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